An In-depth Technical Guide to 2-Cycloocten-1-ol for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-Cycloocten-1-ol for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Cycloocten-1-ol, a versatile cyclic alcohol of interest in organic synthesis and drug development. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the field, offering field-proven insights and detailed methodologies.
Molecular Structure and Identification
2-Cycloocten-1-ol is a cyclic organic compound featuring an eight-membered ring containing a hydroxyl group adjacent to a carbon-carbon double bond. This allylic alcohol exists as cis (Z) and trans (E) isomers, with the cis isomer being the more common. The presence of the hydroxyl group and the double bond within the flexible eight-membered ring imparts unique reactivity to this molecule.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | cyclooct-2-en-1-ol[1] |
| Molecular Formula | C₈H₁₄O[1] |
| CAS Number | 3212-75-7[1] |
| Molecular Weight | 126.20 g/mol [1] |
| InChI | InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7H2[1] |
| SMILES | C1CCC=CC(CC1)O[1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Cycloocten-1-ol is essential for its handling, application in reactions, and purification.
Physical Properties
While experimentally determined physical properties for 2-Cycloocten-1-ol are not extensively documented in readily available literature, computed properties provide valuable estimates.
Table of Physical Properties:
| Property | Value (Computed) | Source |
| XLogP3-AA | 2.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
Solubility: 2-Cycloocten-1-ol is expected to be soluble in common organic solvents such as ethanol, diethyl ether, and dichloromethane, owing to its hydrocarbon backbone. Its solubility in water is anticipated to be limited due to the eight-carbon ring, although the hydroxyl group can participate in hydrogen bonding.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Cycloocten-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum of 2-Cycloocten-1-ol will exhibit characteristic signals for the olefinic protons, the proton on the carbon bearing the hydroxyl group (carbinol proton), and the aliphatic protons of the cyclooctyl ring. The olefinic protons are expected to appear in the downfield region (δ 5.5-6.0 ppm). The carbinol proton signal will be a multiplet, and its chemical shift will be influenced by the solvent and concentration. The aliphatic protons will show complex multiplets in the upfield region.
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¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework. Unambiguous assignment of the ¹³C NMR signals of 2-cycloocten-1-ol has been achieved through the analysis of its monodeuterioisotopomers. The olefinic carbons are expected to resonate in the δ 120-140 ppm region, while the carbon attached to the hydroxyl group will appear further downfield (δ 60-80 ppm) due to the deshielding effect of the oxygen atom. The remaining aliphatic carbons will have signals in the upfield region.
Infrared (IR) Spectroscopy:
The IR spectrum of 2-Cycloocten-1-ol will display characteristic absorption bands corresponding to its functional groups:
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O-H stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding.
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C=C stretch: A medium intensity peak around 1640-1680 cm⁻¹ corresponds to the stretching vibration of the carbon-carbon double bond.
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C-O stretch: A strong absorption in the 1000-1200 cm⁻¹ region is attributed to the stretching of the carbon-oxygen single bond.
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C-H stretches: Absorptions for sp² C-H bonds will appear just above 3000 cm⁻¹, while those for sp³ C-H bonds will be just below 3000 cm⁻¹.
Mass Spectrometry (MS):
The mass spectrum of 2-Cycloocten-1-ol will show the molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern will be influenced by the presence of the hydroxyl group and the double bond. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (M-18) and alpha-cleavage.
Synthesis of 2-Cycloocten-1-ol
The synthesis of 2-Cycloocten-1-ol can be achieved through various methods. One common approach involves the allylic oxidation of cyclooctene. Another method is the photooxygenation of cyclooctene to an allylic hydroperoxide, followed by reduction.
Synthesis via Photooxygenation of Cyclooctene
This method utilizes singlet oxygen, generated photosensitically, to react with cyclooctene in an ene reaction to form the corresponding allylic hydroperoxide. Subsequent reduction of the hydroperoxide yields 2-Cycloocten-1-ol.
Experimental Protocol: Synthesis of 2-Cycloocten-1-ol via Photooxygenation
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
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Cyclooctene
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Rose Bengal or Methylene Blue (photosensitizer)
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Methanol (solvent)
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Oxygen gas
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Sodium sulfite or triphenylphosphine (reducing agent)
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Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
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Photoreactor equipped with a suitable lamp (e.g., sodium lamp) and gas inlet
Procedure:
-
Reaction Setup: In a photoreactor, dissolve cyclooctene and a catalytic amount of the photosensitizer (e.g., Rose Bengal) in methanol.
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Photooxygenation: While vigorously stirring, bubble a steady stream of oxygen through the solution and irradiate with the lamp. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
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Reduction of Hydroperoxide: After completion of the photooxygenation, cool the reaction mixture to 0 °C. Slowly add a reducing agent such as sodium sulfite or triphenylphosphine to the solution to reduce the allylic hydroperoxide to the corresponding alcohol.
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Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution and then with brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure 2-Cycloocten-1-ol.
Caption: Workflow for the synthesis of 2-Cycloocten-1-ol.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of 2-Cycloocten-1-ol is dictated by the interplay of its hydroxyl group and the adjacent double bond. It can undergo reactions characteristic of both alcohols and alkenes.
Oxidation to 2-Cycloocten-1-one
The allylic alcohol functionality of 2-Cycloocten-1-ol can be selectively oxidized to the corresponding α,β-unsaturated ketone, 2-cycloocten-1-one, using a variety of mild oxidizing agents. The Swern oxidation is a widely used method for this transformation due to its high efficiency and mild reaction conditions.
Experimental Protocol: Swern Oxidation of 2-Cycloocten-1-ol
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments. This reaction should be performed in a well-ventilated fume hood.
Materials:
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Oxalyl chloride
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Dimethyl sulfoxide (DMSO)
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Dichloromethane (anhydrous)
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2-Cycloocten-1-ol
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Triethylamine (anhydrous)
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Dry ice/acetone bath
Procedure:
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Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath.
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Addition of DMSO: Slowly add a solution of DMSO in anhydrous dichloromethane to the oxalyl chloride solution via the dropping funnel, maintaining the temperature below -60 °C.
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Addition of Alcohol: After stirring for a few minutes, add a solution of 2-Cycloocten-1-ol in anhydrous dichloromethane dropwise, again keeping the temperature below -60 °C.
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Formation of Ylide: Stir the mixture for 15-30 minutes at -78 °C.
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Addition of Base: Add anhydrous triethylamine dropwise to the reaction mixture.
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Warming and Quenching: Allow the reaction to warm to room temperature. Quench the reaction by adding water.
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Work-up and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude 2-cycloocten-1-one by flash column chromatography.
Caption: Key steps in the Swern oxidation of 2-Cycloocten-1-ol.
Esterification
The hydroxyl group of 2-Cycloocten-1-ol can be readily esterified with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine, to form the corresponding esters.
Reaction Scheme: Esterification of 2-Cycloocten-1-ol
The reaction of 2-Cycloocten-1-ol with an acyl chloride (RCOCl) in the presence of pyridine yields the ester and pyridinium hydrochloride. Pyridine acts as a nucleophilic catalyst and also as a base to neutralize the HCl byproduct.
Caption: General scheme for the esterification of 2-Cycloocten-1-ol.
Other Reactions
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Allylic Substitution: The allylic nature of the hydroxyl group makes it susceptible to substitution reactions.
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Reactions of the Double Bond: The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation.
Safety and Handling
2-Cycloocten-1-ol is classified as a combustible liquid and can cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
First Aid Measures:
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In case of skin contact: Wash off with soap and plenty of water.
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
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If inhaled: Move the person into fresh air.
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If swallowed: Rinse mouth with water.
In all cases of exposure, it is advisable to consult a physician.
Fire-Fighting Measures:
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires.
Conclusion
2-Cycloocten-1-ol is a valuable synthetic intermediate with a rich and diverse chemistry. Its bifunctional nature, possessing both a reactive hydroxyl group and a double bond within a flexible eight-membered ring, allows for a wide range of chemical transformations. This guide has provided a detailed overview of its physical and chemical properties, spectroscopic data, synthesis, and key reactions, offering a solid foundation for its application in research and development. As with any chemical, proper safety precautions are paramount for its handling and use in the laboratory.
References
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PubChem. 2-Cycloocten-1-ol. National Center for Biotechnology Information. [Link]
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LookChem. (Z)-2-cycloocten-1-ol Safety Data Sheets(SDS). [Link]
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Journal of the Chemical Society, Perkin Transactions 1. 13C chemical shift assignments in cyclo-octene, cyclo-octanone, and cyclo-oct-2-enol from the spectra of monodeuterioisotopomers. [Link]
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MDPI. Solar Photooxygenations for the Manufacturing of Fine Chemicals—Technologies and Applications. [Link]
-
Chemistry LibreTexts. Swern oxidation. [Link]
-
Chemistry Hall. The Swern Oxidation: Mechanism and Features. [Link]
-
Vedantu. Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE. [Link]
